molecular formula C15H13NS B249326 N,3-diphenyl-2-propenethioamide

N,3-diphenyl-2-propenethioamide

Cat. No.: B249326
M. Wt: 239.3 g/mol
InChI Key: AOHWPONOODGCAY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-Diphenyl-2-propenethioamide is a thioamide derivative characterized by a propenethioamide backbone substituted with phenyl groups at the N-position and the 3-position of the propene chain. Thioamides are widely explored for their antioxidant, anticancer, and enzyme-inhibitory activities, making this compound a candidate for similar pharmacological investigations .

Properties

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

(E)-N,3-diphenylprop-2-enethioamide

InChI

InChI=1S/C15H13NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+

InChI Key

AOHWPONOODGCAY-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=S)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between N,3-diphenyl-2-propenethioamide and related thioamide derivatives:

Compound Name Structural Features Biological Activity Physicochemical Properties Synthesis Methods
This compound Phenyl groups at N and 3-positions; no additional substituents Not directly reported; inferred antioxidant/anticancer potential based on analogs High lipophilicity due to phenyl groups Likely via condensation of phenylthioamide with cinnamaldehyde derivatives
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide Dichlorophenyl and hydroxy groups at 3-position; Z-configuration Antifungal and antimicrobial activity (referenced from general thioamide studies) Increased polarity due to -OH and Cl substituents Multi-step synthesis involving Rudrof et al. (1979) methodology
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Pyridinylmethylidene and dimethylphenyl groups IC₅₀ = 0.8 µM/L against MCF-7 breast cancer cells; comparable to Doxorubicin Enhanced lipophilicity from dimethylphenyl groups Condensation of hydrazinecarbothioamides with pyridine aldehydes
N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide Difluorophenylamino and phenyl groups Not reported; structural similarity suggests potential kinase inhibition Moderate lipophilicity (balance of F and phenyl groups) Thiourea formation via reaction of isothiocyanates with amines
3-(Diethylamino)-2-methyl-N-phenyl-2-(phenylthio)propanamide Diethylamino, methyl, and phenylthio groups Not reported; possible CNS activity due to diethylamino group High solubility in organic solvents Michael addition followed by thioacylation

Key Observations:

Structural Variations and Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, F) and hydrophilic moieties (e.g., -OH) reduce lipophilicity but may enhance target binding specificity .
  • Bulky substituents like dimethylphenyl or pyridinyl groups improve anticancer activity, as seen in , where IC₅₀ values rivaled established chemotherapeutics .

Synthesis Strategies :

  • Most analogs are synthesized via condensation reactions or thiourea-forming steps. This compound likely follows similar routes, utilizing phenylthioamide precursors .

Antioxidant vs. Anticareer Activity :

  • Hydrazinecarbothioamides () exhibit dual antioxidant and anticancer effects, while halogenated derivatives () may prioritize antimicrobial roles due to electronegative substituents .

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